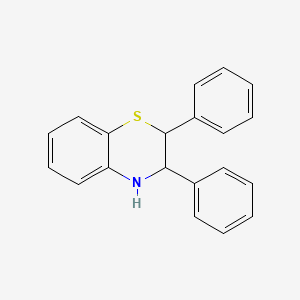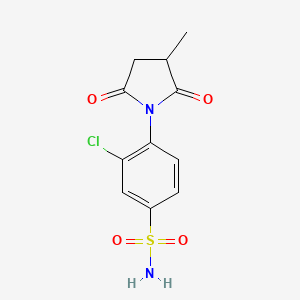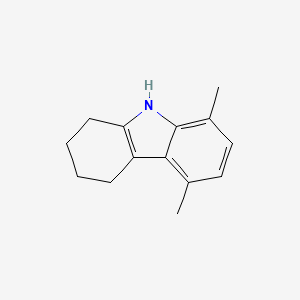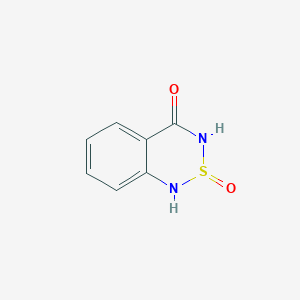![molecular formula C8H10INS2 B14684638 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide CAS No. 25006-82-0](/img/structure/B14684638.png)
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide typically involves the reaction of 2-methylthieno[3,2-d][1,3]thiazole with ethyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, and the mixture is heated to promote the formation of the desired product. The reaction can be represented as follows:
2-Methylthieno[3,2-d][1,3]thiazole+Ethyl iodide→1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. It is also investigated for its anticancer properties and its ability to inhibit specific enzymes or receptors involved in disease pathways.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its ability to disrupt the metabolic processes of pests and weeds.
Materials Science: The compound is used in the development of new materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide varies depending on its application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit the activity of the target, leading to the disruption of essential biological processes in pathogens or cancer cells. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide can be compared with other thiazole derivatives such as:
2-Methylthieno[3,2-d][1,3]thiazole: The parent compound without the ethyl group.
1-Ethyl-2-methylthiazole: A similar compound with a different ring structure.
1-Ethyl-2-methylbenzothiazole: A compound with a benzene ring fused to the thiazole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activities .
Properties
CAS No. |
25006-82-0 |
|---|---|
Molecular Formula |
C8H10INS2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
1-ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium;iodide |
InChI |
InChI=1S/C8H10NS2.HI/c1-3-9-6(2)11-8-7(9)4-5-10-8;/h4-5H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CVPAHJMOHWRYEQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=CS2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)

![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)





![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)

